molecular formula C26H18N2O2 B13130457 9,10-Anthracenedione, 1,5-bis(phenylamino)- CAS No. 2944-27-6

9,10-Anthracenedione, 1,5-bis(phenylamino)-

Cat. No.: B13130457
CAS No.: 2944-27-6
M. Wt: 390.4 g/mol
InChI Key: VMDUEJVMKSOQEZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis(phenylamino)- is an organic compound with the molecular formula C26H18N2O2. It is a derivative of anthracenedione, where two phenylamino groups are attached at the 1 and 5 positions of the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-bis(phenylamino)- typically involves the reaction of 1,5-diaminoanthraquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-bis(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The phenylamino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products formed.

    Reduction: Hydroquinones are the major products formed.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

9,10-Anthracenedione, 1,5-bis(phenylamino)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a staining agent in microscopy.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis(phenylamino)- involves its interaction with cellular components. The phenylamino groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. The compound can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound without the phenylamino groups.

    1,8-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 8 positions.

    1,4-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 4 positions.

Uniqueness

9,10-Anthracenedione, 1,5-bis(phenylamino)- is unique due to the specific positioning of the phenylamino groups, which affects its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

2944-27-6

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

1,5-dianilinoanthracene-9,10-dione

InChI

InChI=1S/C26H18N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h1-16,27-28H

InChI Key

VMDUEJVMKSOQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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